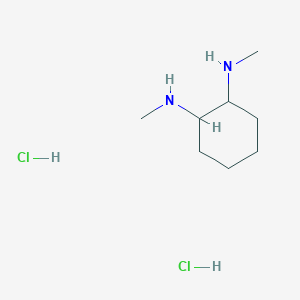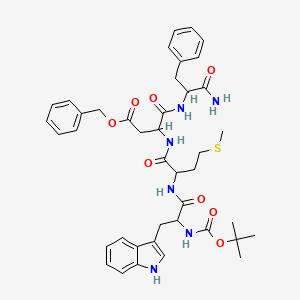![molecular formula C14H22GdN4O6- B15129966 2-[4,7-Bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B15129966.png)
2-[4,7-Bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;gadolinium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadoteridol Related Compound B (50 mg) (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, monogadolinium salt) is a gadolinium-based compound. It is often used as a reference standard in various scientific and industrial applications. This compound is known for its stability and unique properties, making it valuable in research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gadoteridol Related Compound B involves the complexation of gadolinium with 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. The process typically includes the following steps:
Preparation of the ligand: 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid is synthesized through a series of reactions involving cyclen and bromoacetic acid.
Complexation: The ligand is then reacted with gadolinium chloride in an aqueous solution under controlled pH and temperature conditions to form the monogadolinium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Gadoteridol Related Compound B can undergo various chemical reactions, including:
Complexation: Formation of stable complexes with other metal ions.
Substitution: Replacement of ligands in the coordination sphere of gadolinium.
Common Reagents and Conditions
Complexation: Typically involves aqueous solutions of metal salts and controlled pH conditions.
Substitution: Requires specific ligands and often occurs under mild conditions to prevent decomposition.
Major Products
The major products of these reactions are typically other gadolinium complexes with different ligands, which can be used for various applications in research and industry.
Applications De Recherche Scientifique
Gadoteridol Related Compound B has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard for analytical methods and in the study of coordination chemistry.
Biology: Employed in the development of contrast agents for imaging techniques.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Utilized in the production of high-purity gadolinium compounds for various industrial applications.
Mécanisme D'action
The primary mechanism of action of Gadoteridol Related Compound B involves its ability to form stable complexes with metal ions. This property is leveraged in imaging techniques, where the compound enhances the contrast of images by interacting with magnetic fields. The molecular targets and pathways involved include the coordination sites on the gadolinium ion and the ligands in the compound.
Propriétés
Formule moléculaire |
C14H22GdN4O6- |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
2-[4,7-bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C14H25N4O6.Gd/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;/h1-11H2,(H,19,20)(H,21,22)(H,23,24);/q-1;+3/p-3 |
Clé InChI |
VXYQJCHCLZZIRW-UHFFFAOYSA-K |
SMILES canonique |
C1CN(CCN(CCN(CC[N-]1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3,8,15-Tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B15129883.png)
![4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;pentahydrate](/img/structure/B15129887.png)
![2-Amino-6-chloro-[(4-methylphenyl)thio]-9-(2',3',5'-tri-O-acetyl--D-ribofuranosyl)purine](/img/structure/B15129891.png)
![8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15129901.png)


![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B15129907.png)
![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15129943.png)

![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129953.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B15129958.png)

